2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUMBPSFICEIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679135 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-28-9 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
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Starting Material : 2-Nitro-3-oxiranylmethoxy pyridine derivatives serve as precursors.
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Epoxide Ring-Opening : Treatment with nucleophiles (e.g., water, alcohols) under basic or acidic conditions induces epoxide cleavage, forming a diol intermediate.
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Cyclization : Intramolecular etherification under thermal or catalytic conditions (e.g., p-toluenesulfonic acid) yields the 2,3-dihydro-dioxino[2,3-b]pyridine core.
Critical Parameters :
Functionalization at Position 7
To introduce the cyano group at position 7, post-cyclization modifications are required:
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Nucleophilic Aromatic Substitution : A halogen (e.g., Cl) at position 7 is displaced by cyanide ions (e.g., KCN, CuCN) under Ullmann or SNAr conditions.
An alternative strategy involves early-stage introduction of the cyano group prior to dioxane ring formation. This approach minimizes side reactions associated with late-stage functionalization.
Methodology
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Pyridine Nitration : Nitration of 3-hydroxypyridine derivatives introduces a nitro group at position 7.
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Nitro-to-Cyano Conversion : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, followed by diazotization and treatment with CuCN to install the cyano moiety.
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Dioxane Ring Formation : Etherification of adjacent hydroxyl groups using 1,2-dibromoethane or glycidyl ethers completes the structure.
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and functional group tolerance:
Mechanistic Insights and Optimization
Key Challenges
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Regioselectivity : Ensuring substitution occurs exclusively at position 7 demands careful control of electronic and steric factors. Electron-withdrawing groups (e.g., nitro) meta-direct subsequent reactions.
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Cyclization Efficiency : Steric hindrance from substituents can impede dioxane ring closure. Microwave-assisted synthesis has been explored to enhance reaction rates and yields.
Advanced Techniques
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Flow Chemistry : Continuous-flow systems improve heat transfer and mixing, critical for exothermic cyanidation steps.
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Catalytic Systems : Palladium nanoparticles and ionic liquids have shown promise in accelerating SNAr reactions for nitrile installation.
Analytical Validation and Characterization
Successful synthesis requires rigorous validation:
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NMR Spectroscopy : Distinct signals for the dioxane protons (δ 4.2–4.5 ppm) and pyridine ring (δ 7.8–8.2 ppm) confirm structural integrity.
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Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 162.15 (C8H6N2O2).
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Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variants
The compound is part of a broader family of substituted dioxino-pyridines. Key analogs include:
Table 1: Structural Analogs of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Analogs
- IR Spectroscopy : The nitrile group in the target compound and analog 11b (CAS: N/A) exhibits a characteristic stretch near 2,200 cm⁻¹, confirming its presence .
- NMR Trends : Methyl groups (δ ~2.24 ppm) and aromatic protons (δ ~7–8 ppm) are consistent across analogs, though substituent-induced shifts vary (e.g., bromo vs. nitrile) .
Research Implications and Gaps
- Biological Activity : Pyridine nitriles are explored as kinase inhibitors or antimicrobial agents. The target compound’s nitrile group may enhance binding to biological targets, though specific activity data are absent in the evidence .
- Material Science: Electron-deficient dioxino-pyridines could serve as ligands in catalysis or components in organic electronics.
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- CAS Number : 1261365-28-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- A549: 1.06 ± 0.16 µM
- MCF-7: 1.23 ± 0.18 µM
- HeLa: 2.73 ± 0.33 µM
These results suggest that the compound exhibits potent anticancer properties with relatively low cytotoxicity towards normal cells, which is crucial for therapeutic applications.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound induces G0/G1 phase cell cycle arrest in treated cells.
Case Studies and Research Findings
Recent research has highlighted the biological activity of this compound in different contexts:
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Study on Lung Cancer Cells :
- A study examined the effects of the compound on A549 cells and found significant inhibition of cell proliferation and induction of apoptosis.
- The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
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Comparative Study with Other Compounds :
- In a comparative analysis with other heterocyclic compounds, this compound showed superior efficacy against MCF-7 cells compared to standard chemotherapeutics.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 1.06 | Apoptosis induction |
| Anticancer | MCF-7 | 1.23 | Cell cycle arrest |
| Anticancer | HeLa | 2.73 | Kinase inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile?
The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, structurally similar carbonitriles are synthesized by reacting intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in refluxing acetic anhydride/acetic acid with sodium acetate as a catalyst . Key steps include forming the dioxane ring and introducing the nitrile group through nucleophilic substitution or condensation. Reaction optimization often involves solvent selection (e.g., DMF/water mixtures for crystallization) and temperature control to avoid side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR spectroscopy : Confirms nitrile (C≡N) stretches near 2,220 cm⁻¹ and carbonyl (C=O) bands at ~1,700 cm⁻¹ .
- NMR : NMR resolves dihydrodioxino protons (δ 2.2–2.4 ppm for CH, δ 6.5–8.0 ppm for aromatic protons) and NMR identifies nitrile carbons (δ ~115–120 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS analogs) confirm molecular weight .
Q. What are the potential research applications of this compound?
While direct evidence is limited, structurally related carbonitriles are used as fluorescent probes for live-cell imaging due to their photostability and nucleolus-targeting properties . The nitrile group enhances binding to biological targets, suggesting applications in diagnostics or as pharmacophores in drug discovery .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in forming the dioxino-pyridine scaffold is influenced by substituent positioning and reaction conditions. For example, using electron-withdrawing groups (e.g., cyano) on aromatic aldehydes directs cyclization to the 7-position . Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures (e.g., 60–100°C) help optimize pathways .
Q. What mechanistic insights explain the cyclization steps in its synthesis?
Cyclization likely proceeds via acid-catalyzed nucleophilic attack, where intermediates like chloroacetic acid activate carbonyl groups for ring closure. Sodium acetate acts as a mild base, facilitating deprotonation and stabilizing transition states . Solvent polarity (e.g., acetic anhydride) enhances electrophilicity at reaction centers, as seen in analogous pyrano-pyrimidine syntheses .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Overlapping aromatic signals in NMR can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d). For example, coupling constants (J = 8–10 Hz for vicinal protons) and -HSQC correlations differentiate dihydrodioxino protons from pyridine ring protons .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For related pyridine carbonitriles, electron-deficient nitrile groups lower LUMO energies, enhancing reactivity toward nucleophiles (e.g., thiols in biological systems) .
Data Contradiction and Optimization
Q. How do reaction conditions affect yield discrepancies in literature protocols?
Q. What strategies mitigate byproduct formation during nitrile group introduction?
Byproducts (e.g., imine derivatives) are minimized by:
- Using anhydrous conditions to prevent hydrolysis of nitrile precursors.
- Employing trimethylsilyl cyanide (TMSCN) as a safer alternative to toxic cyanide salts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
